benzo[e][1,2,3]oxathiazine 2,2-dioxide
Overview
Description
Benzo[e][1,2,3]oxathiazine 2,2-dioxide is an organic compound with the molecular formula C7H5NO3S. It is known for its stability at room temperature and solubility in organic solvents such as ethanol and dimethyl sulfoxide . This compound is used in various research fields as a reagent or catalyst .
Mechanism of Action
Target of Action
The primary targets of 1,2,3-Benzoxathiazine, 2,2-dioxide are human carbonic anhydrases (hCA), specifically hCA IX and XII . These enzymes play a crucial role in maintaining pH homeostasis in the body, and their overexpression is often associated with cancerous conditions .
Mode of Action
1,2,3-Benzoxathiazine, 2,2-dioxide and its derivatives act as nanomolar inhibitors of hCA IX and XII . This means that they bind to these enzymes and inhibit their activity, thereby disrupting the pH regulation in cells. This disruption can lead to cell death, particularly in cancer cells that rely heavily on these enzymes for survival .
Biochemical Pathways
The inhibition of hCA IX and XII by 1,2,3-Benzoxathiazine, 2,2-dioxide affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are crucial for pH regulation in cells . By inhibiting these reactions, the compound disrupts the cellular environment, leading to potential cell death .
Pharmacokinetics
Its solubility in organic solvents such as ethanol and dimethyl sulfoxide suggests that it may have good bioavailability
Result of Action
The result of the action of 1,2,3-Benzoxathiazine, 2,2-dioxide is the inhibition of hCA IX and XII, leading to disruption of pH homeostasis in cells . This disruption can lead to cell death, particularly in cancer cells that rely heavily on these enzymes for survival .
Biochemical Analysis
Biochemical Properties
1,2,3-Benzoxathiazine, 2,2-dioxide has been found to interact with human carbonic anhydrase (hCA), a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons . Specifically, it has been shown to inhibit four hCA isoforms, namely cytosolic hCA I and II, and tumor-associated transmembrane hCA IX and XII .
Cellular Effects
The inhibition of hCA by 1,2,3-Benzoxathiazine, 2,2-dioxide can have significant effects on various types of cells and cellular processes. For instance, hCA IX and XII are often overexpressed in hypoxic tumor cells, and their inhibition can potentially disrupt tumor growth and survival .
Molecular Mechanism
At the molecular level, 1,2,3-Benzoxathiazine, 2,2-dioxide exerts its effects by binding to the active site of hCA, thereby inhibiting its enzymatic activity . This can lead to changes in gene expression and cellular metabolism, particularly in cells that rely on hCA for pH regulation and CO2 transport .
Metabolic Pathways
1,2,3-Benzoxathiazine, 2,2-dioxide is involved in the metabolic pathway of carbon dioxide transport and pH regulation, mediated by its interaction with hCA
Preparation Methods
Benzo[e][1,2,3]oxathiazine 2,2-dioxide can be synthesized through chemical synthesis methods. Typically, it is prepared from corresponding starting materials through a series of reactions . One common method involves the reaction of a suitable benzene derivative with sulfur and nitrogen-containing reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzo[e][1,2,3]oxathiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[e][1,2,3]oxathiazine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a reagent or catalyst in organic synthesis and various chemical reactions.
Biology: This compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medicinal properties and applications in drug development.
Industry: It is utilized in industrial processes that require specific chemical transformations.
Comparison with Similar Compounds
Benzo[e][1,2,3]oxathiazine 2,2-dioxide can be compared with other similar compounds such as:
1,2,3-Benzoxathiazine, 2,2-dioxide: This compound shares a similar structure but may have different reactivity and applications.
N-sulfamidate ketimine: Another related compound used in similar chemical reactions.
The uniqueness of this compound lies in its specific chemical properties and the range of reactions it can undergo, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1,2λ6,3-benzoxathiazine 2,2-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-12(10)8-5-6-3-1-2-4-7(6)11-12/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVSEVWPXHUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NS(=O)(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507709 | |
Record name | 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71730-46-6 | |
Record name | 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.